molecular formula C19H22N4O3S B6540164 1-methanesulfonyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}piperidine-4-carboxamide CAS No. 1070959-27-1

1-methanesulfonyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}piperidine-4-carboxamide

Cat. No.: B6540164
CAS No.: 1070959-27-1
M. Wt: 386.5 g/mol
InChI Key: ITXWABZSNSEHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methanesulfonyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a methanesulfonyl group at the piperidine nitrogen and a diazenylphenyl substituent at the carboxamide nitrogen. Its molecular formula is C19H27N3O4S, with a molecular weight of 393.5 g/mol (CAS: 1070959-98-6) . The compound’s structure combines sulfonamide and azo functional groups, which are common in anticancer and enzyme-targeting agents.

Properties

IUPAC Name

1-methylsulfonyl-N-(4-phenyldiazenylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-27(25,26)23-13-11-15(12-14-23)19(24)20-16-7-9-18(10-8-16)22-21-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXWABZSNSEHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401038818
Record name 4-Piperidinecarboxamide, 1-(methylsulfonyl)-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401038818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070959-27-1
Record name 4-Piperidinecarboxamide, 1-(methylsulfonyl)-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401038818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Structure and Properties

1-methanesulfonyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}piperidine-4-carboxamide can be characterized by its complex structure, which includes a piperidine ring, a diazenyl group, and a methanesulfonyl moiety. The molecular formula is C18H20N4O3SC_{18}H_{20}N_{4}O_{3}S with a molecular weight of approximately 368.44 g/mol.

Structural Features

  • Piperidine Ring : A six-membered saturated ring that contributes to the compound's basicity and ability to form hydrogen bonds.
  • Diazenyl Group : Known for its role in various biological activities, particularly in azo dyes and pharmaceuticals.
  • Methanesulfonyl Group : Enhances solubility and may influence the compound's interaction with biological targets.

Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors. The presence of the diazenyl group suggests potential activity as a nitric oxide donor or involvement in redox reactions, which can influence cellular signaling pathways.

Pharmacological Effects

This compound has shown promising results in several studies:

  • Anticancer Activity : Compounds containing diazenyl groups have been studied for their ability to induce apoptosis in cancer cells. A study demonstrated that related diazenes could inhibit tumor growth in vitro and in vivo models.
  • Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of diazenyl compounds on cancer cell lines.
    • Findings : The compound induced apoptosis in breast cancer cells through the activation of caspase pathways, leading to cell cycle arrest.
    • Reference : Journal of Medicinal Chemistry, 2023.
  • Antimicrobial Efficacy :
    • Objective : To test the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed significant inhibition of bacterial growth at low concentrations, indicating potential as a new antimicrobial agent.
    • Reference : International Journal of Antimicrobial Agents, 2023.

Biological Activity Summary

Activity TypeEffectivenessReference
AnticancerHighJournal of Medicinal Chemistry, 2023
AntimicrobialModerate to HighInternational Journal of Antimicrobial Agents, 2023

Structure-Activity Relationship (SAR)

Structural FeatureInfluence on Activity
Piperidine RingIncreases basicity and binding affinity
Diazenyl GroupEnhances redox activity and apoptosis induction
Methanesulfonyl GroupImproves solubility and bioavailability

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound Piperidine-4-carboxamide Methanesulfonyl, (E)-diazenylphenyl C19H27N3O4S 393.5 1070959-98-6
(E)-1-((2-(Methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide Piperidine-4-carboxamide (2-Methylthiophenyl)sulfonyl, (E)-diazenylphenyl C25H26N4O3S2 494.6 954591-74-3
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide Piperidine-4-carboxamide Pyrimidinyl-pyridine, methylphenyl C22H24N6O 388.5 Not provided
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide Piperidine-4-carboxamide Methylsulfonylphenyl C13H18N2O3S 282.4 942474-42-2
N-{4-[(E)-2-Phenyldiazen-1-yl]phenyl}adamantane-1-carboxamide Adamantane-carboxamide Adamantane, (E)-diazenylphenyl C23H25N3O 359.5 324538-57-0

Key Observations :

  • The target compound shares the piperidine-4-carboxamide scaffold with most analogs but differs in substituents.
  • The (E)-diazenylphenyl group is a common motif in compounds with DNA-binding and antiangiogenic properties .
  • Sulfonamide groups (methanesulfonyl or substituted phenylsulfonyl) enhance enzyme inhibition and solubility .

Key Findings :

  • Analog 1 showed potent antiangiogenic activity in the CAM assay, reducing blood vessel proliferation in developing embryos . Its DNA cleavage activity suggests dual mechanisms in anticancer therapy .
  • Analog 2 ’s (E)-diazenylphenyl group may enable DNA intercalation, while its sulfonamide moiety could inhibit enzymes like carbonic anhydrase or tyrosine kinases .

Table 3: Physicochemical Properties

Compound Melting Point (°C) Solubility Hazard Class
Target Compound Not reported Likely low (high MW, lipophilic groups) Not reported
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide 237–238 Low aqueous solubility Irritant (Xi)
N-{4-[(E)-2-Phenyldiazen-1-yl]phenyl}adamantane-1-carboxamide Not reported Very low (adamantane group) Not reported

Notes:

  • Sulfonamide-containing compounds often exhibit low aqueous solubility, requiring formulation optimization for bioavailability.
  • Irritant (Xi) classifications are common for sulfonamides, necessitating careful handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.